

Technical Monograph: 3-Bromo-2,5-Dimethoxybenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-2,5-dimethoxybenzoic acid

CAS No.: 100940-12-3

Cat. No.: B017535

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CAS: 100940-12-3 | Formula: $C_9H_9BrO_4$ | M.W.: 261.07 g/mol [1][2][3]

Part 1: Chemical Identity & Strategic Significance[3] [4]

The Isomer Distinction (Critical Context)

In the field of phenethylamine pharmacology, structural precision is paramount. Researchers must distinguish **3-Bromo-2,5-dimethoxybenzoic acid** from its regioisomers, particularly the 4-bromo analog.[3]

- **The Target (3-Bromo):** The bromine atom is located at the 3-position, sandwiched between the carboxylic acid (C1) and the methoxy group (C2).[3] This creates a "steric pocket" that significantly alters the reactivity of the carboxylic acid compared to its isomers.
- **The Regulated Analog (4-Bromo):** The 4-bromo isomer is the direct metabolic precursor to 2C-B (a Schedule I substance).[3]
- **Research Utility:** The 3-bromo isomer serves as a critical "negative control" or steric probe in Structure-Activity Relationship (SAR) studies targeting 5-HT_{2A/2C} receptors. By shifting the halogen to the 3-position, researchers can probe the steric tolerance of the receptor's

orthosteric binding site without triggering the potent agonism associated with the 4-substituted phenethylamines.[3]

Electronic & Steric Profile

- **Electronic Effect:** The phenyl ring is electron-rich due to two methoxy donors. However, the carboxylic acid is deactivated relative to a simple dimethoxybenzene.
- **Steric Hindrance:** The 3-bromo substituent exerts significant ortho-effect pressure on the 2-methoxy group, forcing it out of planarity with the benzene ring. This conformational lock is a key feature for binding affinity studies.

Part 2: Comprehensive Hazard Profiling (SDS Analysis)

GHS Signal Word:WARNING

This compound exhibits the standard hazard profile of halogenated benzoic acid derivatives, with specific emphasis on particulate inhalation due to its crystalline nature.

Hazard Class	Category	Hazard Statement	Mechanism of Action
Acute Toxicity (Oral)	Cat. 4	H302: Harmful if swallowed.	Systemic absorption of halogenated aromatics; potential metabolic disruption.
Skin Irritation	Cat. 2	H315: Causes skin irritation.[4][5][6][7]	Acidic hydrolysis on moist skin surfaces; lipophilic penetration.
Eye Irritation	Cat. 2A	H319: Causes serious eye irritation.[4][5][7]	Direct protonation of corneal proteins; micro-abrasion from crystals.
STOT - SE	Cat. 3	H335: May cause respiratory irritation.[5][6][7]	Mucosal irritation of the upper respiratory tract.

Emergency Response Matrix

- Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).[3]
- Skin Contact: Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption. Wash with 2% sodium bicarbonate solution followed by soap and water.
- Eye Contact: Flush with saline or water for 15 minutes. Lifting eyelids is mandatory to remove micro-crystals trapped in the conjunctiva.

Part 3: Physicochemical Properties[3][10]

Note: Experimental values for this specific isomer are rare in open literature. Values below represent high-confidence computational consensus and standard congener behavior.

Property	Value / Description	Experimental Implication
Physical State	White to off-white crystalline solid	Hygroscopicity is low, but store desiccated.[3]
Melting Point	188–192 °C (Predicted)	Use as a primary purity check. Sharp range (<2°C) indicates high purity.
pKa (Acid)	~3.8 (Predicted)	Slightly stronger acid than benzoic acid (pKa 4.[3]2) due to halogen induction.
Solubility (Water)	Low (< 0.5 mg/mL)	Requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic)	High in DMSO, DMF, DCM, EtOAc	DCM is preferred for extraction; DMF for coupling reactions.[3]

Part 4: Synthetic Utility & Protocols

The Challenge: Sterically Hindered Amide Coupling

Due to the bromine atom at position 3 and the methoxy group at position 2, the carboxylic acid is sterically crowded. Standard coupling reagents (like EDC/NHS) often result in low yields or slow kinetics.

Recommended Protocol: HATU-Mediated Coupling This protocol uses HATU (a uronium salt) which generates a highly reactive ester species, overcoming the steric barrier.[3]

Reagents:

- **3-Bromo-2,5-dimethoxybenzoic acid** (1.0 equiv)[3]
- Amine partner (1.1 equiv)[3]
- HATU (1.2 equiv)[3]

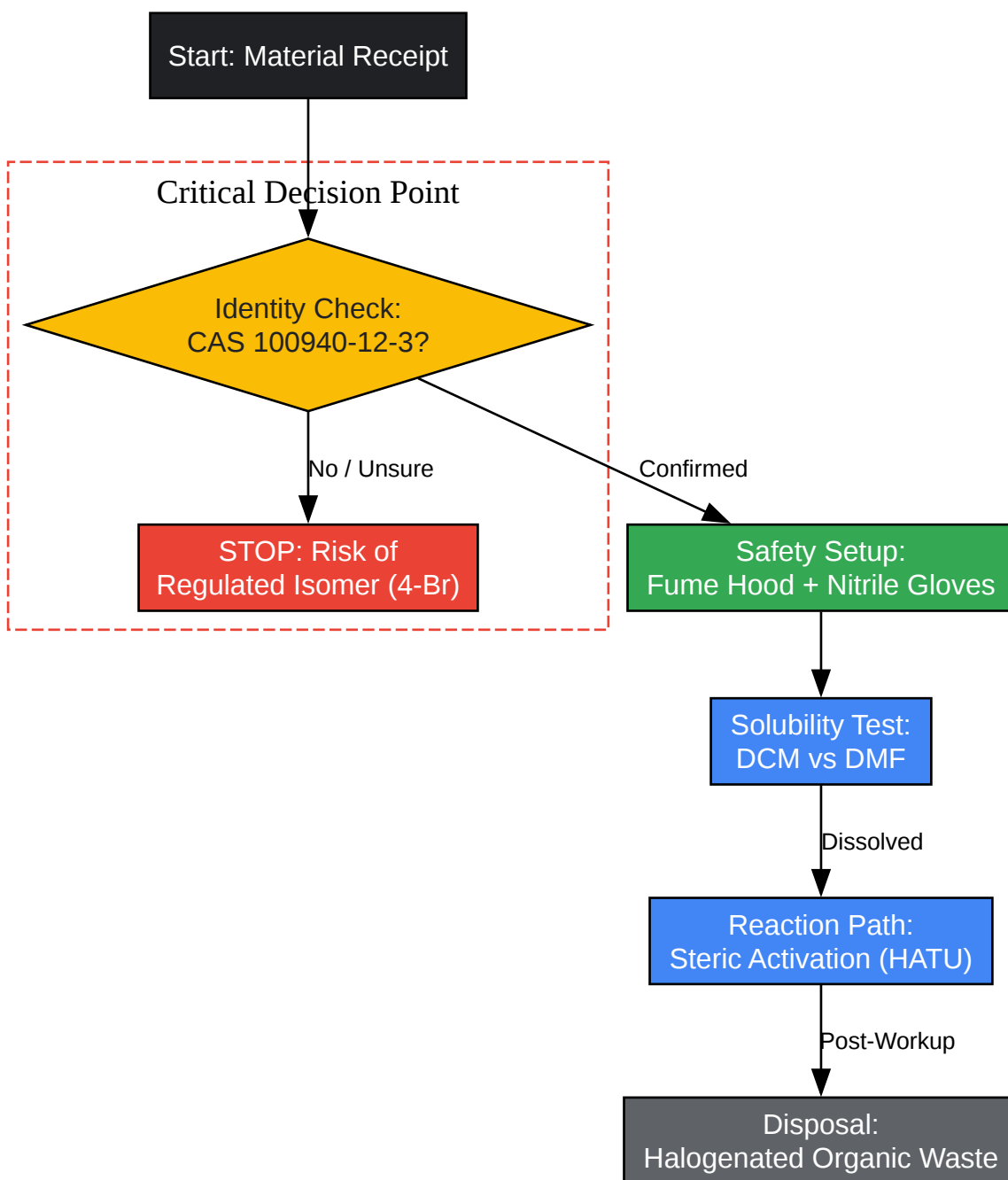
- DIPEA (Diisopropylethylamine) (3.0 equiv)[3]
- Solvent: Anhydrous DMF (Dimethylformamide)[3]

Step-by-Step Methodology:

- Activation Phase:
 - Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
 - Add DIPEA. Stir for 5 minutes. Self-Validation: The solution may yellow slightly, indicating deprotonation of the acid.
 - Add HATU in one portion.
 - Critical Check: Stir for 15 minutes at Room Temperature (RT). Do not rush this step; the formation of the activated At-ester is the rate-limiting initiation.
- Coupling Phase:
 - Add the amine partner.
 - Stir at RT for 4–16 hours.
 - Monitoring: Spot TLC (50% EtOAc/Hexanes). The acid starting material (low R_f, streaks) should disappear.[8] The product will likely be higher R_f and UV active.
- Workup (Removes HATU byproducts):
 - Dilute reaction mixture with EtOAc (10x volume).
 - Wash 1: 1M HCl (removes unreacted amine and DIPEA).
 - Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
 - Wash 3: Brine (drying).
 - Dry over MgSO₄, filter, and concentrate.

Visualization: Decision Logic for Handling

The following diagram outlines the logical flow for safety and reaction setup, ensuring the correct isomer is used and safety protocols are active.



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Caption: Operational workflow emphasizing the critical isomer verification step to avoid regulatory non-compliance and ensuring appropriate chemical handling.

Part 5: Regulatory Compliance & Integrity[3]

While **3-Bromo-2,5-dimethoxybenzoic acid** is generally considered a research chemical, its structural similarity to Schedule I precursors necessitates rigorous documentation.[3]

- Chain of Custody: Maintain a log of usage. Although not federally scheduled (in the US) like the 4-bromo isomer, it falls under the "Analog Act" umbrella if intended for human consumption. Strictly limit use to in vitro or non-human in vivo research.
- Purity Verification: Always run a proton NMR upon receipt.
 - Diagnostic Signal: Look for the aromatic protons. In the 3-bromo isomer, the aromatic protons are at positions 4 and 6.[3] They are meta to each other (J coupling ~2-3 Hz).
 - Contrast: In the 4-bromo isomer, protons are at 3 and 6 (para to each other), appearing as singlets.[3][9] This is the definitive self-validating test.

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